2-furaldehyde 1H-benzimidazol-2-ylhydrazone
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Overview
Description
2-Furaldehyde 1H-benzimidazol-2-ylhydrazone is a compound that combines the structural elements of furaldehyde and benzimidazole. This compound is known for its potential biological activities, including antiparasitic and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the condensation of 2-furaldehyde with 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde 1H-benzimidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The furaldehyde moiety can be oxidized to form furoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-Furaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antiparasitic activity against species such as Trichinella spiralis.
Medicine: Potential antioxidant properties make it a candidate for therapeutic applications.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-furaldehyde 1H-benzimidazol-2-ylhydrazone involves its interaction with biological targets. The benzimidazole moiety is known to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division . The furaldehyde moiety contributes to the compound’s antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde: Known for its use in the synthesis of furan derivatives and as a solvent.
1H-Benzimidazole: Widely used in pharmaceuticals for its antiparasitic and antifungal properties.
5-Hydroxymethyl-2-furaldehyde: Another furan derivative with applications in renewable energy and materials.
Uniqueness
2-Furaldehyde 1H-benzimidazol-2-ylhydrazone is unique due to its combined structural elements, which confer both antiparasitic and antioxidant properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H10N4O/c1-2-6-11-10(5-1)14-12(15-11)16-13-8-9-4-3-7-17-9/h1-8H,(H2,14,15,16)/b13-8+ |
InChI Key |
FEWRCTZTXATFKR-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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